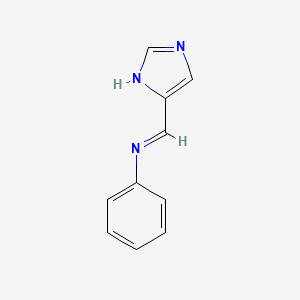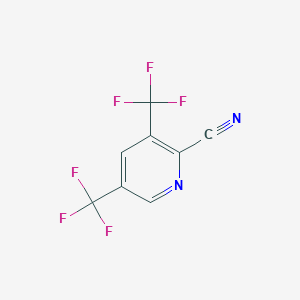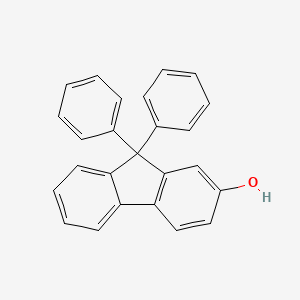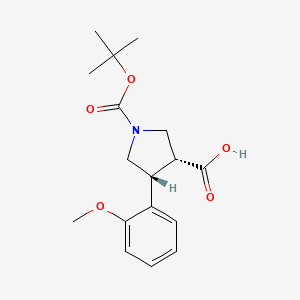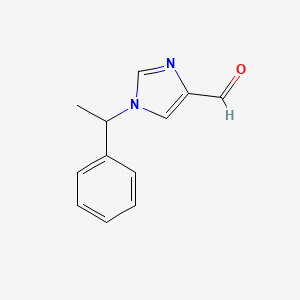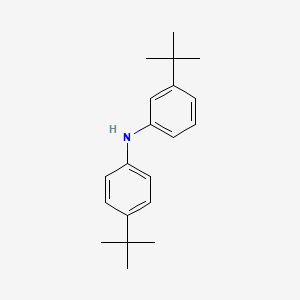
3-(tert-Butyl)-N-(4-(tert-butyl)phenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butyl)-N-(4-(tert-butyl)phenyl)aniline: is an organic compound characterized by the presence of tert-butyl groups attached to both the aniline and phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-N-(4-(tert-butyl)phenyl)aniline typically involves the alkylation of aniline derivatives. One common method includes the reaction of aniline with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of hydroperoxides or alcohols.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of tert-butyl alcohols or hydroperoxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of halogen atoms or other substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies.
Biology: In biological research, derivatives of this compound may be explored for their potential biological activities, including antimicrobial or anticancer properties. The presence of tert-butyl groups can influence the compound’s interaction with biological targets.
Industry: In the industrial sector, this compound can be used as a stabilizer or additive in various materials, including polymers and resins. Its chemical stability and reactivity make it suitable for enhancing the properties of industrial products.
Wirkmechanismus
The mechanism of action of 3-(tert-Butyl)-N-(4-(tert-butyl)phenyl)aniline involves its interaction with molecular targets through various pathways. The tert-butyl groups can influence the compound’s lipophilicity and steric properties, affecting its binding affinity to specific receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-tert-Butylphenol: Similar in structure but lacks the aniline moiety.
3-tert-Butyl-4-hydroxyanisole: Contains a tert-butyl group and a hydroxy group, used as an antioxidant.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Another compound with tert-butyl groups, used in various chemical applications.
Uniqueness: 3-(tert-Butyl)-N-(4-(tert-butyl)phenyl)aniline is unique due to the presence of tert-butyl groups on both the aniline and phenyl rings. This dual substitution pattern imparts distinct chemical and physical properties, making it valuable for specific synthetic and industrial applications.
Eigenschaften
Molekularformel |
C20H27N |
|---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
3-tert-butyl-N-(4-tert-butylphenyl)aniline |
InChI |
InChI=1S/C20H27N/c1-19(2,3)15-10-12-17(13-11-15)21-18-9-7-8-16(14-18)20(4,5)6/h7-14,21H,1-6H3 |
InChI-Schlüssel |
UFIVPVVYGRWXCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC(=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)

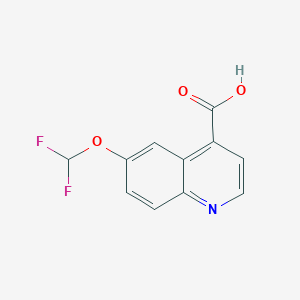
![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
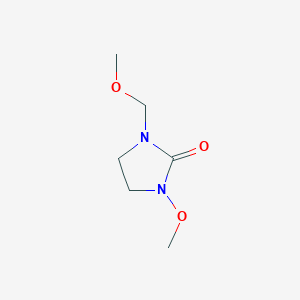
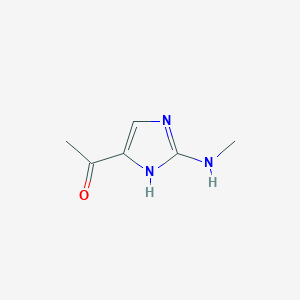
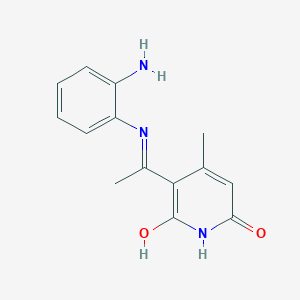
![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)
![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)
